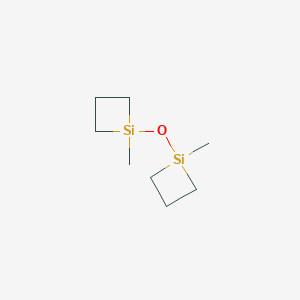
1,1'-Oxybis(1-methylsiletane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Oxybis(1-methylsiletane) is an organosilicon compound characterized by the presence of silicon atoms bonded to oxygen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Oxybis(1-methylsiletane) typically involves the reaction of silacyclobutane derivatives with oxygen-containing reagents. One common method includes the reaction of 1-methylsilacyclobutane with oxygen or oxygen donors under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of 1,1’-Oxybis(1-methylsiletane) may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Oxybis(1-methylsiletane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds are commonly employed.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclobutane derivatives.
Scientific Research Applications
1,1’-Oxybis(1-methylsiletane) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis(1-methylsiletane) involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound can interact with biological molecules, potentially altering their structure and function. This interaction can lead to changes in cellular pathways and processes, making the compound useful in biomedical applications .
Comparison with Similar Compounds
- 1,1’-Oxybis(1-methylsilinane)
- 1,1’-[1,2-Propanediylbis(oxy)]bis(1-methylsiletane)
- 1,1’-Oxybis(2,4-dibromobenzene)
Comparison: 1,1’-Oxybis(1-methylsiletane) is unique due to its specific silicon-oxygen-silicon linkage, which imparts distinct chemical properties compared to other similar compounds. For instance, 1,1’-Oxybis(1-methylsilinane) has a different arrangement of silicon and oxygen atoms, leading to variations in reactivity and applications.
Properties
CAS No. |
26341-96-8 |
|---|---|
Molecular Formula |
C8H18OSi2 |
Molecular Weight |
186.40 g/mol |
IUPAC Name |
1-methyl-1-(1-methylsiletan-1-yl)oxysiletane |
InChI |
InChI=1S/C8H18OSi2/c1-10(5-3-6-10)9-11(2)7-4-8-11/h3-8H2,1-2H3 |
InChI Key |
KUHQURBXGBPODQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC1)O[Si]2(CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















